molecular formula C10H15ClN2O2 B13544147 2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride

2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride

Cat. No.: B13544147
M. Wt: 230.69 g/mol
InChI Key: UQBIUMZPQBOECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylamine through the reaction of 4-methoxyaniline with suitable reagents.

    Acetylation: The methoxyphenylamine is then acetylated using acetic anhydride to form N-acetyl-4-methoxyaniline.

    Methylation: The acetylated intermediate undergoes methylation using methyl iodide to introduce the N-methyl group.

    Amidation: The final step involves the amidation reaction with chloroacetyl chloride to form the desired compound, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(4-methoxyphenyl)acetic acid: Shares the methoxyphenyl group but differs in the acetic acid moiety.

    N-methyl-4-methoxyaniline: Similar in structure but lacks the acetamide group.

    4-methoxyphenylacetamide: Contains the methoxyphenyl and acetamide groups but lacks the amino and N-methyl groups.

Uniqueness

2-amino-2-(4-methoxyphenyl)-N-methylacetamidehydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

2-amino-2-(4-methoxyphenyl)-N-methylacetamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-12-10(13)9(11)7-3-5-8(14-2)6-4-7;/h3-6,9H,11H2,1-2H3,(H,12,13);1H

InChI Key

UQBIUMZPQBOECR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C1=CC=C(C=C1)OC)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.